4-(adamantan-1-yl)-N-methyl-1,3-thiazol-2-amine

Lipophilicity Drug-likeness Blood-brain barrier penetration

4-(Adamantan-1-yl)-N-methyl-1,3-thiazol-2-amine (CAS 329689-16-9) is a small-molecule heterocyclic compound with the molecular formula C14H20N2S and a molecular weight of 248.39 g/mol. The compound features a bulky adamantane cage fused at the 4-position of a 1,3-thiazole ring bearing an N-methylamino substituent at the 2-position.

Molecular Formula C14H20N2S
Molecular Weight 248.39 g/mol
Cat. No. B5177128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(adamantan-1-yl)-N-methyl-1,3-thiazol-2-amine
Molecular FormulaC14H20N2S
Molecular Weight248.39 g/mol
Structural Identifiers
SMILESCNC1=NC(=CS1)C23CC4CC(C2)CC(C4)C3
InChIInChI=1S/C14H20N2S/c1-15-13-16-12(8-17-13)14-5-9-2-10(6-14)4-11(3-9)7-14/h8-11H,2-7H2,1H3,(H,15,16)
InChIKeyZQAGHCJCBPNEIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility13 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





4-(Adamantan-1-yl)-N-methyl-1,3-thiazol-2-amine: Physicochemical and Structural Baseline for Research Procurement


4-(Adamantan-1-yl)-N-methyl-1,3-thiazol-2-amine (CAS 329689-16-9) is a small-molecule heterocyclic compound with the molecular formula C14H20N2S and a molecular weight of 248.39 g/mol [1]. The compound features a bulky adamantane cage fused at the 4-position of a 1,3-thiazole ring bearing an N-methylamino substituent at the 2-position [1]. Its calculated partition coefficient (XLogP3-AA) is 4.2, indicating substantial lipophilicity attributable to the adamantyl moiety [1]. The compound is primarily utilized as a research chemical in medicinal chemistry investigations involving thiazole-based scaffolds and adamantane-containing pharmacophores .

Why 4-(Adamantan-1-yl)-N-methyl-1,3-thiazol-2-amine Cannot Be Replaced by Generic Thiazole or Adamantane Analogs


4-(Adamantan-1-yl)-N-methyl-1,3-thiazol-2-amine occupies a precise intersection of structural features that are not interchangeable with close analogs. The N-methyl substitution on the 2-amino group distinguishes it from the unsubstituted 4-(adamantan-1-yl)thiazol-2-amine (CAS 19735-74-1), altering both hydrogen-bonding capacity and steric profile . The adamantane cage provides lipophilicity (XLogP3-AA = 4.2) and metabolic stability that are absent in non-adamantyl thiazoles [1], while the thiazole core introduces heteroatom-mediated interactions that differ fundamentally from purely carbocyclic adamantane derivatives. Substituting with a generic thiazole or a non-thiazole adamantane compound introduces uncontrolled variables in physicochemical properties (logP, solubility, H-bond donor/acceptor counts) that can confound SAR interpretation and experimental reproducibility [1].

Quantitative Differentiation of 4-(Adamantan-1-yl)-N-methyl-1,3-thiazol-2-amine from Structural Analogs: Evidence-Based Procurement Rationale


N-Methyl Substitution Increases Lipophilicity by ΔLogP = +0.48 Units Relative to the Unsubstituted 2-Amino Analog

The N-methyl substitution on the 2-amino group of 4-(adamantan-1-yl)-N-methyl-1,3-thiazol-2-amine elevates the computed partition coefficient (XLogP3-AA) to 4.2, compared with the ACD/LogP value of 3.72 for the unsubstituted analog 4-(adamantan-1-yl)thiazol-2-amine (CAS 19735-74-1) [1][2]. This ΔLogP of +0.48 units corresponds to approximately a threefold increase in theoretical octanol-water partitioning at equilibrium.

Lipophilicity Drug-likeness Blood-brain barrier penetration

N-Methyl Substitution Reduces Hydrogen-Bond Donor Count by One Relative to Unsubstituted 2-Amino Analog

4-(Adamantan-1-yl)-N-methyl-1,3-thiazol-2-amine possesses a computed hydrogen-bond donor count of 1 (the N-methylamino NH group), whereas the unsubstituted analog 4-(adamantan-1-yl)thiazol-2-amine contains 2 H-bond donors (the primary amino group) [1][2]. This structural distinction reduces the compound's capacity for intermolecular hydrogen-bond donation while retaining H-bond acceptor functionality (3 acceptors from the thiazole nitrogen and sulfur atoms) [1].

Hydrogen bonding Permeability Receptor interactions

N-Methyl Substitution in Adamantyl-Thiazole Scaffolds Shifts Metabolic Soft Spot Away from Adamantane Moiety: Class-Level SAR Inference

In a structure-metabolism study of benzo[d]thiazol-2(3H)one σ receptor ligands, metabolic soft spot identification revealed that the N-methyl group of the adamantyl moiety constitutes a major site of metabolism [1]. This class-level SAR finding suggests that 4-(adamantan-1-yl)-N-methyl-1,3-thiazol-2-amine, which incorporates a comparable N-methyl substitution pattern, may exhibit a distinct metabolic profile relative to non-N-methylated adamantyl-thiazole analogs. Note: Quantitative metabolic stability data for the target compound itself is not available; this represents a class-level inference from structurally related adamantane-thiazole hybrids.

Metabolic stability Structure-metabolism relationship In vivo half-life

Patent-Disclosed Thiazol-2-ylamine Scaffold with Adamantane Substitution Demonstrates 11β-HSD1 Modulatory Activity: Class-Level Pharmacological Precedent

US Patent 8,513,430 B2 discloses substituted thiazol-2-ylamine derivatives incorporating adamantane moieties as modulators of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and glucocorticoid-mediated pathophysiology [1]. The patent explicitly describes adamantane-substituted thiazol-2-ylamine compounds as part of the claimed chemical genus [1]. This establishes a documented pharmacological rationale for pursuing 4-(adamantan-1-yl)-N-methyl-1,3-thiazol-2-amine in 11β-HSD1-related research applications. Note: Quantitative IC50 data for the specific target compound against 11β-HSD1 is not provided in this patent.

11β-HSD1 inhibition Metabolic syndrome Glucocorticoid modulation

Optimized Application Scenarios for 4-(Adamantan-1-yl)-N-methyl-1,3-thiazol-2-amine Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Studies on 11β-HSD1 Inhibition

4-(Adamantan-1-yl)-N-methyl-1,3-thiazol-2-amine is positioned for SAR campaigns exploring 11β-HSD1 modulation, leveraging the established patent precedence for adamantane-substituted thiazol-2-ylamine derivatives in this therapeutic context [1]. The compound's N-methyl substitution (HBD = 1) and elevated lipophilicity (XLogP3-AA = 4.2) relative to unsubstituted analogs [2] enable systematic evaluation of how methylation alters target engagement, selectivity, and cellular permeability in 11β-HSD1-expressing systems.

In Vitro Metabolic Stability Profiling of N-Methylated Adamantane-Thiazole Scaffolds

Given the class-level observation that N-methyl groups on adamantyl-containing heterocycles can serve as primary metabolic soft spots [1], this compound is well-suited for in vitro metabolic stability studies using liver microsomes or hepatocyte incubation systems. Comparative studies with non-N-methylated analogs such as 4-(adamantan-1-yl)thiazol-2-amine can quantify the impact of N-methylation on intrinsic clearance (CLint) and metabolite identification, informing lead optimization decisions in early-stage drug discovery [2].

Cellular Permeability and Membrane Partitioning Assays

The quantified differences in lipophilicity (ΔLogP = +0.48) and hydrogen-bond donor count (ΔHBD = -1) between 4-(adamantan-1-yl)-N-methyl-1,3-thiazol-2-amine and its unsubstituted analog [1][2] make this compound an instructive tool for permeability studies. Parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayer transport experiments can directly correlate the N-methyl substitution with measured apparent permeability coefficients (Papp), generating predictive data for blood-brain barrier penetration and oral absorption potential.

Computational Chemistry and Molecular Docking Validation Studies

The compound's well-defined computed descriptors—XLogP3-AA = 4.2, HBD = 1, HBA = 3, rotatable bonds = 2 [1]—make it suitable for benchmarking computational ADMET prediction models and validating molecular docking protocols. Its adamantane cage provides a rigid, hydrophobic anchor that simplifies binding pose prediction, while the N-methyl group introduces a tunable steric and electronic parameter for SAR model refinement. Docking studies against 11β-HSD1 or structurally related oxidoreductase enzymes can provide testable hypotheses for experimental validation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(adamantan-1-yl)-N-methyl-1,3-thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.